六水合硫酸双铵镍

描述

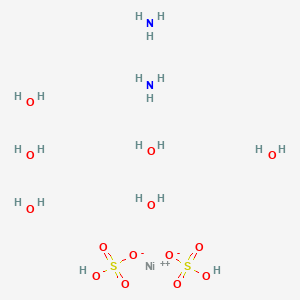

Diammonium nickel disulfate hexahydrate, also known as nickel ammonium sulfate hexahydrate, is a chemical compound with the formula (NH4)2Ni(SO4)2.6H2O . It is a type of chemical entity and a subclass of hydrate .

Synthesis Analysis

The synthesis of Diammonium nickel disulfate hexahydrate involves the preparation of a double salt from stoichiometric amounts of its component salts . The process includes mixing ammonium sulfate, (NH4)2SO4, and nickel (II) sulfate hexahydrate, NiSO4.6H2O, in a beaker, adding hot deionized water, and stirring to dissolve the solids . Another method involves storing nanocrystalline nickel sulfide composites under ambient conditions over several months .Molecular Structure Analysis

The molecular formula of Diammonium nickel disulfate hexahydrate is H20N2NiO14S2 . The compound has a molar mass of 262.848 Da .Chemical Reactions Analysis

Nickel compounds, including Diammonium nickel disulfate hexahydrate, are known to exhibit various oxidation states . The mode of action for the carcinogenicity of nickel compounds involves indirect genotoxic and non-genotoxic effects .Physical And Chemical Properties Analysis

Diammonium nickel disulfate hexahydrate has a vapor density of 2.07 (vs air) . It is slightly soluble in water .科学研究应用

光学性质

- 光吸收光谱分析:六水合硫酸双铵镍 (II) 四氟合铍酸盐表现出八面体晶体场中 Ni2+ 离子的特征。由于自旋轨道相互作用,该化合物的谱在液氮温度下显示分裂 (Moorthy 等人,1985)。

分子运动和相变

- 分子运动研究:硫酸双铵肼(+2) 的研究突出了该化合物中的相变和分子运动。该研究确定了不同类型的重新取向的 NH+4 基团和 NH3 基团,表明其复杂的分子行为 (Harrell, 1985)。

电子密度和晶体学

- 电子密度分析:已经研究了硫酸双铵六水合铜(II)-d20 等相关化合物中的电子密度,揭示了热和位置参数的详细信息,这在晶体学中至关重要 (Figgis 等人,1993)。

环境应用

- 环境修复:封装有镍纳米颗粒 (Ni@NCNTs) 的氮掺杂竹状碳纳米管在环境修复中显示出有希望的应用,特别是用于去除新兴污染物 (Kang 等人,2018)。

电致变色特性

- 电致变色应用:通过水热处理后煅烧合成的氧化镍 (NiO) 微/纳米花具有快速的着色/漂白响应,表明在智能窗口中的应用 (Zhao 等人,2015)。

植物采矿和化学生产

- 硫酸镍铵生产:已经开发出一种通过生产硫酸镍铵盐来使植物中积累的镍增值的方法,突出了该化合物的潜在工业价值 (Barbaroux 等人,2012)。

杨-泰勒畸变

- 杨-泰勒畸变研究:已经探索了类似化合物中杨-泰勒畸变位点周围的电荷密度,提供了对这种畸变配合物的电子结构的见解 (Figgis 等人,1992)。

水处理

- 水处理技术:已经研究了磁性镍铁氧体/碳球复合材料的合成及其在水处理工艺中的应用,特别是在活化过硫酸盐以消除污染物方面,表明镍化合物在环境技术中的用途 (Wang 等人,2019)。

晶体结构分析

- 晶体生长和表征:已经分析了六水合硫酸双铵铜,一种相关化合物的生长和表征,提供了对类似镍化合物的晶体结构和性质的见解 (Sankari & Perumal, 2014)。

安全和危害

作用机制

Target of Action

As a nickel compound, it may interact with various biological molecules, including proteins and dna .

Mode of Action

As a nickel compound, it may form complexes with proteins and DNA, altering their structure and function .

Pharmacokinetics

As a nickel compound, it is expected to be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

As a nickel compound, it may induce changes in cellular processes, potentially leading to various biological effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of diammonium nickel disulfate hexahydrate. For instance, its solubility might be affected by the pH of the environment .

属性

IUPAC Name |

azane;hydrogen sulfate;nickel(2+);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.Ni.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h2*1H3;;2*(H2,1,2,3,4);6*1H2/q;;+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAXHDZFDUTLY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20N2NiO14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15699-18-0 (Parent), 14701-22-5 (Parent) | |

| Record name | Nickel ammonium sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

395.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diammonium nickel disulfate hexahydrate | |

CAS RN |

7785-20-8 | |

| Record name | Nickel ammonium sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

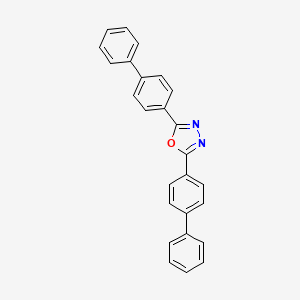

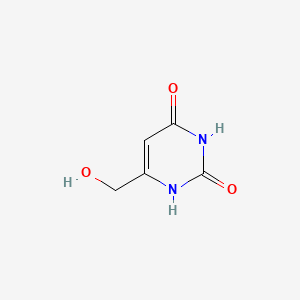

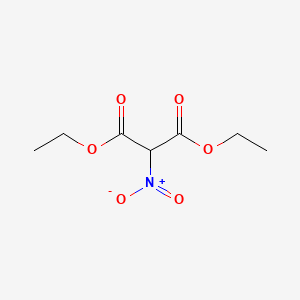

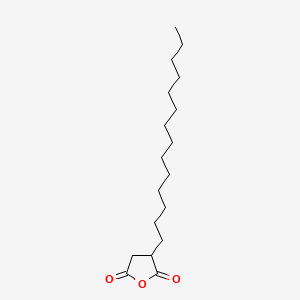

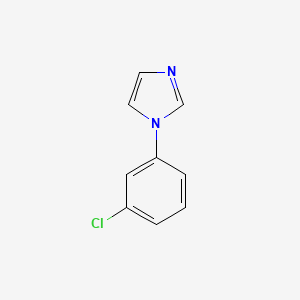

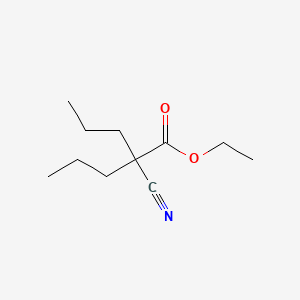

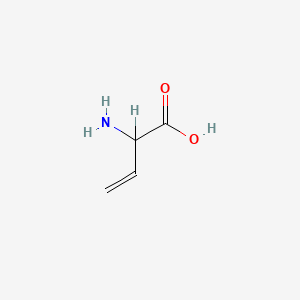

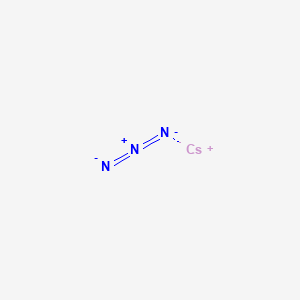

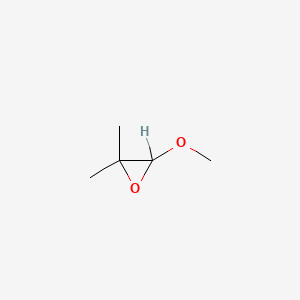

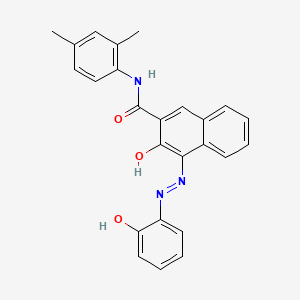

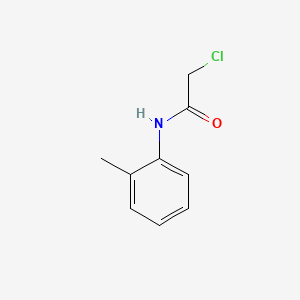

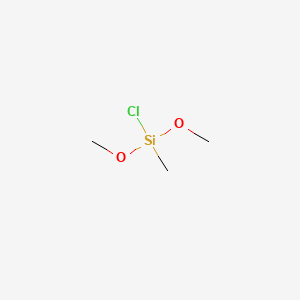

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。